

Physicochemical Properties of 2-(1H-Indol-1-yl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(1H-Indol-1-yl)ethanol

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Introduction

2-(1H-Indol-1-yl)ethanol is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds and natural products. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry, drug design, and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(1H-Indol-1-yl)ethanol**, detailed experimental protocols for their determination, and a summary of the available data.

Core Physicochemical Properties

The key physicochemical parameters of **2-(1H-Indol-1-yl)ethanol** are summarized in the table below. It is important to note that some of the available data are based on predictions and require experimental verification for precise applications.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO	
Molecular Weight	161.20 g/mol	[1]
Melting Point	42-43 °C	
Boiling Point	141-142 °C at 2.5 Torr	
Density (Predicted)	1.11 ± 0.1 g/cm ³	
pKa (Predicted)	14.87 ± 0.10	
LogP (Predicted)	1.7	[1]
Solubility	Slightly soluble in water. Soluble in ethanol, methanol, and chloroform.	[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of **2-(1H-Indol-1-yl)ethanol**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **2-(1H-Indol-1-yl)ethanol** transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of dry **2-(1H-Indol-1-yl)ethanol** is finely powdered using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range T1-T2.

Boiling Point Determination (Siwoloboff Method)

Objective: To determine the temperature at which the vapor pressure of liquid **2-(1H-Indol-1-yl)ethanol** equals the atmospheric pressure.

Apparatus:

- Thiele tube or other heating bath
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- **Sample Preparation:** A few drops of **2-(1H-Indol-1-yl)ethanol** are placed in the small test tube.
- **Capillary Insertion:** A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
- **Apparatus Assembly:** The test tube is attached to a thermometer, and both are immersed in a heating bath (e.g., a Thiele tube filled with mineral oil). The liquid level in the bath should be above the sample level in the test tube.
- **Heating:** The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
- **Observation:** The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.
- **Recording:** The liquid in the bath is allowed to cool slowly while stirring. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of **2-(1H-Indol-1-yl)ethanol** in a specific solvent at a given temperature.

Apparatus:

- Conical flasks with stoppers
- Shaking incubator or magnetic stirrer
- Analytical balance
- Centrifuge
- UV-Vis spectrophotometer or HPLC system
- Volumetric flasks and pipettes

Procedure:

- **System Equilibration:** The chosen solvent (e.g., water, ethanol) is saturated with **2-(1H-Indol-1-yl)ethanol** by adding an excess amount of the compound to the solvent in a conical flask.
- **Shaking:** The flask is sealed and agitated in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.
- **Quantification:** A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved **2-(1H-Indol-1-yl)ethanol** is determined using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** The solubility is calculated and expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the hydroxyl group in **2-(1H-Indol-1-yl)ethanol**.

Apparatus:

- pH meter with a combination electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- **Sample Preparation:** A precisely weighed amount of **2-(1H-Indol-1-yl)ethanol** is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.
- **Titration Setup:** The pH electrode is calibrated and immersed in the sample solution. The solution is stirred gently.
- **Titration:** The standardized base solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Collection:** The pH is recorded against the volume of titrant added, continuing well past the equivalence point.
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of titrant. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of **2-(1H-Indol-1-yl)ethanol**, a measure of its lipophilicity.^{[3][4][5]}

Apparatus:

- Separatory funnel or centrifuge tubes
- Shaker
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- **Phase Preparation:** Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

- Partitioning: A known amount of **2-(1H-Indol-1-yl)ethanol** is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. The mixture is then allowed to stand for the phases to separate completely, or centrifugation is used.
- Quantification: The concentration of **2-(1H-Indol-1-yl)ethanol** in both the aqueous and n-octanol phases is determined using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for LogP Determination



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Caption: Workflow for determining the LogP value of **2-(1H-Indol-1-yl)ethanol**.

Conclusion

The physicochemical properties of **2-(1H-Indol-1-yl)ethanol** presented in this guide provide a foundational dataset for researchers in drug discovery and development. The provided experimental protocols offer a framework for the in-house determination and verification of

these crucial parameters. Accurate characterization of these properties is essential for predicting the pharmacokinetic and pharmacodynamic behavior of this compound and for the rational design of new indole-based therapeutic agents. Further experimental validation of the predicted values is highly recommended for any application requiring precise data.

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